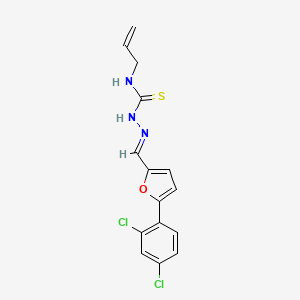![molecular formula C17H17F3N4O2S B2858914 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1351605-25-8](/img/structure/B2858914.png)
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a sophisticated organic compound with a unique structure, combining elements like nitrogen, sulfur, and fluorine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. One common method starts with the formation of the thiazolopyridine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the acetamido and trifluoromethylphenyl groups follows through nucleophilic substitution and amidation reactions. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in maximizing yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound might employ continuous flow chemistry techniques for better efficiency and scalability. Automated reactors with real-time monitoring systems ensure optimal reaction conditions, reducing waste and improving overall yield.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: : Reduction can be achieved with reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide in acetic acid.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Alkyl halides in the presence of base catalysts.
Major Products Formed
Depending on the reaction type, products can range from hydroxyl derivatives to reduced amines or substituted aromatic compounds.
科学研究应用
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is widely studied in various fields:
Chemistry: : Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: : Explored for its therapeutic potential, particularly in developing treatments for diseases involving enzyme dysregulation.
Industry: : Utilized in the creation of advanced materials, including polymers with specialized properties.
作用机制
The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows for strong binding affinity and specificity, which can inhibit or modulate the activity of these targets, leading to therapeutic effects. Pathways involved may include signal transduction mechanisms or metabolic pathways crucial for disease progression.
相似化合物的比较
Uniqueness
What sets this compound apart is its combination of a thiazolopyridine core with acetamido and trifluoromethylphenyl groups, enhancing its reactivity and potential interactions.
Similar Compounds
2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine: : Lacks the trifluoromethylphenyl group, resulting in different reactivity.
N-(3-(trifluoromethyl)phenyl)acetamide: : Missing the thiazolopyridine core, leading to distinct chemical properties.
2-(2-acetamidothiazol-4-yl)pyridine: : Another structural analog with unique applications and reactivity.
Feel free to dive deeper into any of these sections or let me know if there's something specific you want to explore next!
属性
IUPAC Name |
2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c1-10(25)21-16-23-13-5-6-24(8-14(13)27-16)9-15(26)22-12-4-2-3-11(7-12)17(18,19)20/h2-4,7H,5-6,8-9H2,1H3,(H,22,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMZDNWGOYCBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)
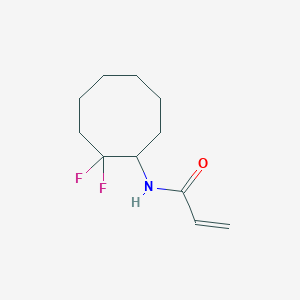
![2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol](/img/structure/B2858839.png)
![8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide](/img/structure/B2858840.png)
![4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2858841.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2858842.png)
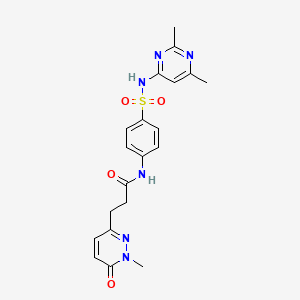
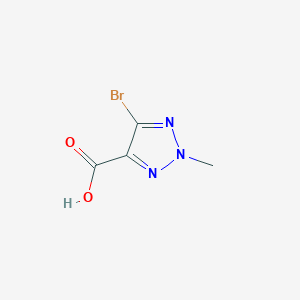
![N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B2858848.png)
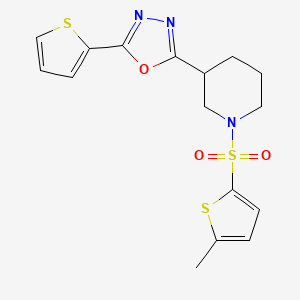
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2858853.png)
